molecular formula C13H14N2O2S B2610139 morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone CAS No. 111886-71-6

morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone

Cat. No.: B2610139
CAS No.: 111886-71-6
M. Wt: 262.33
InChI Key: XBDMOAMKPJPTPR-UHFFFAOYSA-N
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Description

Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone is a heterocyclic compound featuring a thiophene ring fused with a pyrrole moiety, linked to a morpholine-derived ketone group. This structure imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s electron-rich thiophene-pyrrole system may enhance π-stacking interactions, while the morpholino group contributes to solubility and bioavailability .

Properties

IUPAC Name

morpholin-4-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(15-6-8-17-9-7-15)12-11(3-10-18-12)14-4-1-2-5-14/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDMOAMKPJPTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules, which can be utilized in various chemical applications. The compound can undergo multiple reactions including oxidation and reduction, yielding derivatives that may have enhanced properties or functionalities.

Material Science
In material science, this compound is investigated for its potential in developing new materials with specific electronic or optical properties. The incorporation of the morpholine and thiophene rings into polymer matrices can lead to materials with improved conductivity or light absorption characteristics.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This property is particularly significant in the development of new antibiotics to combat resistant bacterial strains. Studies have shown that modifications to the compound can enhance its efficacy against various pathogens, making it a candidate for further investigation in medicinal chemistry.

Anticancer Research
The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the pyrrole and thiophene rings is thought to contribute to its bioactivity, making it a promising lead compound for drug discovery in oncology .

Medicinal Chemistry

Therapeutic Potential
this compound is being investigated as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with biological targets effectively, which may lead to the development of new treatments for conditions such as inflammation and neurodegenerative diseases. The compound's pharmacological profile suggests it could serve as a scaffold for designing more potent derivatives .

Drug Discovery
In drug discovery efforts, this compound has been identified as a lead structure due to its favorable pharmacokinetic properties. Its ability to cross biological membranes and interact with target proteins makes it an attractive candidate for further optimization and testing in clinical settings .

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReferences
Chemistry Used as a building block for synthesizing complex molecules; enhances material properties
Biology Exhibits antimicrobial activity; potential anticancer effects
Medicine Investigated for therapeutic potential; promising lead compound in drug discovery

Mechanism of Action

The mechanism of action of morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-{2-[2-(Morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate

  • Key Features: Incorporates a methyl ester at the thiophene-2-position, enhancing solubility compared to the parent methanone.
  • Synthesis: Produced via coupling reactions with morpholino-acetyl precursors, yielding 72% efficiency under optimized conditions .
  • Applications : Primarily used as an intermediate in pharmaceutical synthesis.

(3-Bromo-1-methyl-1H-indol-2-yl)(morpholino)methanone

  • Key Features : Replaces thiophene with an indole ring, introducing bromine for cross-coupling reactivity.
  • Synthesis: Achieved via lithiation of 1-methylindole followed by reaction with morpholino carbonyl chloride (72% yield) .
  • Applications : Serves as a precursor for phosphine ligands in catalysis .

Pyrazole- and Pyrimidine-Based Analogues

Compound 7b: Bis-pyrazole Derivative

  • Structure : Features a bis-pyrazole core with dual ketone functionalities.
  • Properties: High melting point (>300°C), IR absorption at 1720 cm⁻¹ (C=O), and notable antibacterial activity due to planar aromaticity .
  • Synthesis: 70% yield via condensation of bis-enaminones with aminopyrazoles .

(R)-(3-(2-Chloro-6-methoxybenzyl)morpholino)(3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl)methanone

  • Key Features: Pyrazole linked to a substituted morpholino group; acts as a potent LpxA inhibitor (IC₅₀ = 0.023 μM).
  • Applications: Antibacterial agent targeting lipid biosynthesis in L. pectinolyticus .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR (C=O stretch, cm⁻¹) Biological Activity
Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone (hypothetical) ~347.22 Thiophene-pyrrole, morpholino N/A ~1720 N/A
Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate 347.22 Ester, morpholino N/A 1720 Intermediate in drug synthesis
(1-Methyl-1H-indol-2-yl)(morpholino)methanone 256.30 Indole, morpholino N/A 1715 Ligand precursor
Compound 7b 538.64 Bis-pyrazole, dual C=O >300 1720 Antibacterial
RJPXD33 (LpxA inhibitor) ~450.00 Pyrazole, chloro-methoxybenzyl N/A N/A IC₅₀ = 0.023 μM (LpxA)

Biological Activity

Morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, a pyrrole moiety, and a thienyl group. Its unique structure contributes to its diverse biological activities.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit insulin-like growth factor 1 receptors (IGF-1R) and insulin receptors (IR), which are implicated in cancer cell proliferation and survival .
  • Antiviral Activity : Some derivatives exhibit antiviral properties, potentially acting against viruses like HIV and herpes simplex virus .

Anticancer Activity

Studies have demonstrated that this compound derivatives can inhibit tumor growth in vitro and in vivo. For example, compounds targeting IGF-1R have been noted to reduce cancer cell viability across various cancer types, including breast and lung cancers .

Antiviral Properties

Research has identified several derivatives with significant antiviral activity. For instance, certain thieno[2,3-d]pyrimidine compounds demonstrated efficacy against folate receptor-expressing cells . These findings suggest that this compound may also possess similar antiviral properties.

Case Studies

Several case studies have highlighted the therapeutic potential of morpholino-based compounds:

  • IGF-1R Inhibition in Cancer : A study involving the administration of morpholino derivatives showed a marked decrease in tumor size in murine models of breast cancer, correlating with reduced IGF-1R activity .
  • Antiviral Efficacy : In vitro studies indicated that certain derivatives significantly reduced plaque formation in HSV-infected cells, showcasing their potential as antiviral agents .

Research Findings Summary

Activity Mechanism Reference
AnticancerInhibition of IGF-1R
AntiviralActivity against HSV
Tumor Growth InhibitionReduction in cell viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between morpholine derivatives and thienyl-pyrrole precursors. Key steps include:

  • Step 1 : Reacting 3-(1H-pyrrol-1-yl)-2-thienylcarboxylic acid with morpholine in the presence of coupling agents (e.g., EDC/HOBt) to form the methanone backbone .
  • Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, achieving >95% purity .
  • Characterization : Confirm structure using 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons), 13C^{13}C-NMR (carbonyl peak ~170 ppm), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound to validate its structural integrity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and absence of impurities. For example, the morpholino group exhibits distinct methylene signals at δ 3.5–3.7 ppm .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Resolve ambiguities in bond angles or torsional strain by comparing experimental data with density functional theory (DFT)-optimized geometries .
  • Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 58.12%, H: 4.56%, N: 12.34%) to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered moieties) be resolved during structure determination?

  • Methodological Answer :

  • Refinement strategies : Use SHELXL’s restraints for disordered atoms (e.g., thienyl ring torsional angles) and apply TWIN commands for twinned crystals. Cross-validate with PLATON’s ADDSYM tool to detect missed symmetry .
  • Multi-program validation : Compare results with independent software (e.g., OLEX2 or CRYSTALS) to identify systematic errors. For example, SHELXS may overestimate R-factors in low-resolution datasets, necessitating manual adjustment of thermal parameters .

Q. What approaches are effective for evaluating the compound’s structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., nitro or halogen substitutions at the pyrrole or thienyl positions) and assess bioactivity. For instance, nitro groups enhance anticancer activity by stabilizing DNA adducts, as shown in pyrazole-based analogs .
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. Compare IC50_{50} values (e.g., 12.3 μM for the parent compound vs. 8.7 μM for a brominated derivative) to infer SAR trends .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II). Correlate binding energies (ΔG) with experimental IC50_{50} values to validate SAR hypotheses .

Q. How can computational modeling predict the compound’s reactivity in catalytic or photodynamic applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps). A narrow gap (~3.2 eV) suggests potential as a photosensitizer .
  • Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., in DMSO/water mixtures) to predict solubility and aggregation behavior. High solvation free energy (>−15 kcal/mol) indicates favorable dissolution for catalytic applications .

Q. What strategies mitigate challenges in cross-disciplinary applications (e.g., combining materials science and pharmacology)?

  • Methodological Answer :

  • Hybrid material design : Functionalize metal-organic frameworks (MOFs) with the compound to enhance drug delivery. Characterize loading efficiency via BET surface area analysis (e.g., 780 m2^2/g for ZIF-8 composites) .
  • Toxicity profiling : Conduct zebrafish embryo assays to assess developmental toxicity (LC50_{50} > 100 μM) before testing in mammalian models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Error source identification : Check for solvent effects in NMR (e.g., DMSO-d6_6 may shift proton signals by 0.1–0.3 ppm) or basis set limitations in DFT. Re-run calculations with polarizable continuum models (PCM) for accuracy .
  • Experimental replication : Repeat measurements under controlled conditions (e.g., 298 K, inert atmosphere) to rule out oxidation or hydration artifacts .

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